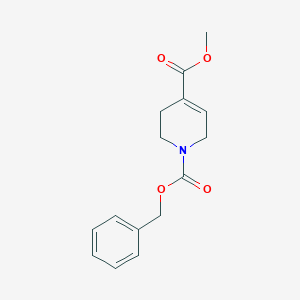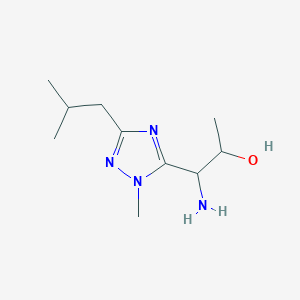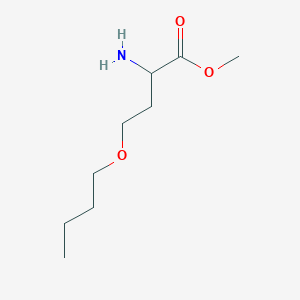![molecular formula C9H15BrO B15301966 2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
2-Bromo-7-oxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromine atom attached to a spirocyclic framework that includes an oxygen atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The industrial production process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-oxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduced derivatives with functional groups such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity. Some of the key applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-oxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research.
Comparación Con Compuestos Similares
2-Bromo-7-oxaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen and nitrogen atom in the spirocyclic framework.
2-bromo-8-oxaspiro[4.5]decane: A similar compound with a different position of the oxygen atom in the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H15BrO |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
3-bromo-7-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2 |
Clave InChI |
ALZTYARYAXDOAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(C2)Br)COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)






![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)



